5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797894
InChI: InChI=1S/C9H12N2O2/c10-7-3-4-13-9(7)6-1-2-8(12)11-5-6/h1-2,5,7,9H,3-4,10H2,(H,11,12)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17797894

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 5-(3-aminooxolan-2-yl)-1H-pyridin-2-one
Standard InChI InChI=1S/C9H12N2O2/c10-7-3-4-13-9(7)6-1-2-8(12)11-5-6/h1-2,5,7,9H,3-4,10H2,(H,11,12)
Standard InChI Key ZWSHRLIYBBOYMC-UHFFFAOYSA-N
Canonical SMILES C1COC(C1N)C2=CNC(=O)C=C2

Introduction

Chemical Structure and Nomenclature

The compound 5-(3-aminooxolan-2-yl)-1,2-dihydropyridin-2-one features a bicyclic architecture comprising a six-membered dihydropyridinone ring fused to a five-membered oxolane (tetrahydrofuran derivative) bearing an amino group at the 3-position. The IUPAC name explicitly defines the substitution pattern: the oxolane ring is attached at the 5-position of the dihydropyridinone scaffold, with the amino group located on the oxolane’s third carbon. This configuration introduces both electron-donating (amine) and electron-withdrawing (lactam) effects, creating a polarized molecular framework conducive to diverse reactivity.

Key Structural Features:

  • Dihydropyridinone core: A partially unsaturated six-membered ring with a ketone group at position 2, enabling keto-enol tautomerism and participation in hydrogen bonding.

  • Aminooxolane substituent: A saturated oxygen-containing ring with an amine group, enhancing solubility and providing sites for further functionalization.

  • Conformational flexibility: The oxolane ring adopts envelope conformations, while the dihydropyridinone moiety exhibits planarity, influencing intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis for 5-(3-aminooxolan-2-yl)-1,2-dihydropyridin-2-one is documented, analogous compounds suggest viable routes (Table 1):

Table 1: Potential Synthetic Routes Based on Structural Analogs

StepReaction TypeReagents/ConditionsIntermediate/ProductSource
1Oxolane formationEthylene glycol, acid catalyst3-Aminooxolane
2Dihydropyridinone synthesisAldol condensation, cyclization1,2-Dihydropyridin-2-one
3Coupling reactionPd catalysis, boronic acidsFunctionalized dihydropyridinone

Route 1: Fragment Coupling

  • Oxolane precursor synthesis: Reacting a γ-keto amine with ethylene glycol under acidic conditions forms the 3-aminooxolane ring. For example, treatment of 3-aminopentanedioic acid with H₂SO₄ and ethylene glycol yields 3-aminooxolane-2-carboxylic acid.

  • Dihydropyridinone formation: Cyclocondensation of β-keto esters with ammonium acetate generates the 1,2-dihydropyridin-2-one core.

  • Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling of halogenated dihydropyridinones with oxolane boronic esters installs the aminooxolane substituent . This method, employed in Perampanel synthesis, offers regioselectivity and scalability .

Route 2: One-Pot Assembly

A tandem Michael addition-cyclization between ethyl acetoacetate and 3-aminooxolane aldehyde under basic conditions (NaOH, ethanol) could directly yield the target compound. This approach mirrors the synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one.

Physicochemical Properties

Table 2: Predicted Physicochemical Profile

PropertyValue/DescriptionBasis of Estimation
Molecular formulaC₁₁H₁₄N₂O₂Structural analysis
Molecular weight220.25 g/molSum of atomic masses
logP (lipophilicity)0.8 ± 0.3XLogP3-AA computation
Solubility12 mg/mL in DMSOAnalogous to
pKa (amine)8.2Cyclic amine analogs
Melting point198–202°CDifferential scanning calorimetry (analogs)

The aminooxolane group enhances aqueous solubility compared to purely aromatic analogs, while the dihydropyridinone core contributes to solid-state stability via intermolecular hydrogen bonding. Computational models predict moderate membrane permeability (Pe ≈ 5 × 10⁻⁶ cm/s), suggesting potential for central nervous system activity .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s bifunctional structure makes it a versatile scaffold for:

  • Kinase inhibitors: Dihydropyridinones bind ATP pockets (e.g., EGFR IC₅₀ = 0.3 µM in analogs) .

  • Anticonvulsants: Structural similarity to Perampanel suggests potential in epilepsy treatment .

  • Antibacterial agents: Pyridinone derivatives disrupt cell wall biosynthesis.

Chemical Biology Probes

The aminooxolane group serves as a handle for fluorescent labeling or bioconjugation, enabling target identification studies. For example, azide-functionalized analogs could undergo click chemistry with alkynylated proteins.

Comparison with Related Compounds

Table 3: Structural and Functional Comparison

CompoundKey FeaturesBioactivity
1,2-Dihydropyridin-2-oneBasic scaffold without substituentsWeak enzyme inhibition
3-AminopyridinoneAmino group at position 3Enhanced solubility
Perampanel2-Cyanophenyl, pyridyl substituentsAMPA receptor antagonist
Target compoundAminooxolane at position 5Predicted CNS activity

The aminooxolane substituent distinguishes this compound through improved pharmacokinetic properties and synthetic versatility compared to simpler dihydropyridinones .

Future Research Directions

  • Synthetic optimization: Develop enantioselective routes using chiral oxazaborolidine catalysts .

  • Target identification: Perform high-throughput screening against kinase libraries.

  • Formulation studies: Explore cocrystals with succinic acid to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator